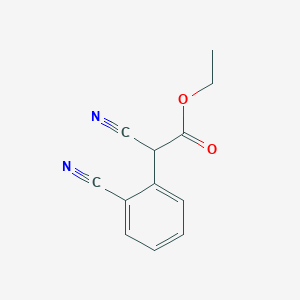

Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-cyano-2-(2-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(2-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(2-cyanophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCYXJJZVNFIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Abstract

Ethyl 2-cyano-2-(2-cyanophenyl)acetate is a substituted malononitrile derivative featuring a complex arrangement of functional groups, positioning it as a valuable scaffold for further chemical elaboration in pharmaceutical and materials science research. Its structure, containing two nitrile groups and an ester moiety attached to a quaternary carbon, offers multiple sites for chemical modification. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, grounded in established chemical principles. We will dissect two core strategies: Nucleophilic Aromatic Substitution (SNAr) and the C-acylation of a pre-functionalized precursor. Each pathway is presented with a detailed, field-tested protocol, an exploration of the underlying reaction mechanisms, and a discussion of the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis to identify plausible bond disconnections and key starting materials. For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, two primary disconnections present themselves as the most strategically sound.

-

C-C Bond Disconnection (A): The bond between the aromatic ring and the quaternary α-carbon can be disconnected. This suggests a nucleophilic attack by an ethyl cyanoacetate enolate on an activated aryl halide, a classic Nucleophilic Aromatic Substitution (SNAr) pathway.

-

C-C Bond Disconnection (B): The bond between the α-carbon and the ester carbonyl can be disconnected. This implies a C-acylation of a 2-cyanophenylacetonitrile carbanion using an ethyl-ester-forming reagent like ethyl chloroformate or diethyl carbonate.

Caption: Retrosynthetic pathways for the target molecule.

Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)

This pathway is arguably the most direct and is predicated on the well-established SNAr mechanism. The inherent electron-withdrawing nature of the nitrile group on the 2-chlorobenzonitrile ring activates the halide leaving group toward nucleophilic attack.

Mechanistic Principle

The SNAr reaction is generally understood to proceed via a two-step addition-elimination sequence.[1]

-

Enolate Formation: A strong, non-nucleophilic base abstracts the acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate. The pKa of this proton is approximately 11 in DMSO, necessitating a potent base for complete deprotonation.

-

Nucleophilic Attack: The ethyl cyanoacetate enolate attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 2-chlorobenzonitrile ring. This forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[1]

-

Rearomatization: The complex collapses, ejecting the chloride leaving group and restoring the aromaticity of the ring, yielding the final product.

Recent studies suggest that while the Meisenheimer complex is a useful model, some SNAr reactions may proceed through a more concerted mechanism where bond formation and bond-breaking occur in a single transition state.[1] For practical purposes, the stepwise model provides an excellent framework for understanding reactant and condition selection.

Experimental Protocol: SNAr

Safety Note: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-

2-Chlorobenzonitrile (CAS: 873-32-5)

-

Ethyl cyanoacetate (CAS: 105-56-6)[2]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Base Suspension: Sodium hydride (1.1 equivalents) is weighed and washed with anhydrous hexanes to remove the mineral oil, then carefully suspended in anhydrous DMF (approx. 5 mL per mmol of NaH).

-

Enolate Formation: The flask is cooled to 0 °C in an ice bath. Ethyl cyanoacetate (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise via the dropping funnel to the NaH suspension. The rate of addition is controlled to manage hydrogen gas evolution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

-

SNAr Reaction: A solution of 2-chlorobenzonitrile (1.05 equivalents) in anhydrous DMF is added dropwise to the enolate solution at room temperature. The reaction mixture is then heated to 80-100 °C and monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and diluted with water and diethyl ether.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water, then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final product.

Causality and In-Process Validation

-

Choice of Base: Sodium hydride provides irreversible deprotonation, driving the equilibrium to favor the enolate and preventing side reactions. Potassium tert-butoxide is a viable alternative.

-

Choice of Solvent: DMF is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation of the enolate, and has a high boiling point suitable for heating the reaction.

-

Monitoring: TLC is a critical self-validating step. A developing system such as 3:1 Hexane:Ethyl Acetate can be used to track the consumption of the starting materials and the appearance of the product spot.

-

Quenching: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates any unreacted enolate, preventing undesired reactions during workup.

Caption: Workflow diagram for the SNAr synthesis route.

Synthesis Pathway II: C-Acylation of 2-Cyanophenylacetonitrile

This alternative strategy builds the molecule from a different set of precursors, starting with a molecule that already contains the 2-cyanophenyl moiety.

Mechanistic Principle

The key to this pathway is the high acidity of the α-protons in 2-cyanophenylacetonitrile (CAS: 3759-28-2).[3][4] These protons are flanked by two powerful electron-withdrawing nitrile groups (one on the phenyl ring and one on the acetonitrile chain), making them readily abstractable by a strong base to form a stable carbanion. This nucleophilic carbanion can then react with a suitable electrophile to install the ethyl ester group. Diethyl carbonate is an excellent choice for this transformation, as it is less prone to side reactions than the more aggressive ethyl chloroformate.

Experimental Protocol: C-Acylation

Materials:

-

Diethyl carbonate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)

-

Aqueous Hydrochloric Acid (1M)

-

Ethyl acetate

Procedure:

-

Preparation: Set up a flame-dried, three-neck round-bottom flask with a stirrer, condenser, and nitrogen inlet.

-

Carbanion Formation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of 2-cyanophenylacetonitrile (1.0 equivalent) in THF dropwise at room temperature. Stir for 1-2 hours until hydrogen evolution ceases.

-

Acylation: Add diethyl carbonate (1.5 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench by pouring it into a beaker of ice-cold 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via column chromatography.

Causality and In-Process Validation

-

Choice of Acylating Agent: Diethyl carbonate is preferred over ethyl chloroformate to minimize potential O-acylation of the enolate and to avoid the formation of corrosive HCl gas.

-

Base/Solvent System: The NaH/THF system provides a clean, strong, and non-nucleophilic base. An alternative is using sodium ethoxide in ethanol, where the ethoxide acts as both the base and a component of the solvent system.

-

Acidic Workup: The final product is stable to mild acid, and this step is crucial for neutralizing the basic reaction medium and ensuring the product is in its neutral form for extraction.

Sources

"Ethyl 2-cyano-2-(2-cyanophenyl)acetate" chemical properties

An Advanced Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Executive Summary

Ethyl 2-cyano-2-(2-cyanophenyl)acetate is a densely functionalized, highly reactive organic intermediate. Characterized by an active methine core flanked by an ethyl ester, an alpha-nitrile, and an ortho-cyanophenyl ring, this compound is a privileged building block in modern heterocyclic chemistry. Its primary utility lies in its capacity to undergo intramolecular cyclizations to form complex nitrogenous scaffolds, such as quinolines and isoquinolines, which are foundational to numerous active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical properties, the causality behind its photostimulated radical-nucleophilic synthesis, and its downstream applications.

Physicochemical & Structural Properties

The extreme acidity of the alpha-proton in Ethyl 2-cyano-2-(2-cyanophenyl)acetate is dictated by the synergistic electron-withdrawing effects of three adjacent functional groups: the ester carbonyl, the alpha-cyano group, and the ortho-cyanophenyl ring. Once deprotonated, the resulting enolate is highly stabilized by resonance, making it an excellent, albeit sterically demanding, nucleophile for controlled downstream reactions.

Table 1: Quantitative Chemical Properties & Identifiers

| Parameter | Value / Description |

| Compound Name | Ethyl 2-cyano-2-(2-cyanophenyl)acetate |

| CAS Number | 86369-35-9 |

| Molecular Formula | C₁₂H₁₀N₂O₂[1] |

| Molecular Weight | 214.22 g/mol [2] |

| Physical State | Solid (Typical for highly conjugated active methylenes) |

| Key Functional Groups | Ethyl ester, aliphatic nitrile, aromatic nitrile |

| Optimal Synthetic Route | Photostimulated S{RN}1 |

| Reported Synthetic Yield | 90%[1] |

Primary Synthesis: The Photostimulated S_{RN}1 Pathway

Standard nucleophilic aromatic substitution (S_NAr) of unactivated aryl halides with bulky, stabilized enolates (like ethyl cyanoacetate) is thermodynamically unfavorable and notoriously low-yielding. To bypass this activation barrier, researchers employ the S_{RN}1 (Unimolecular Radical Nucleophilic Substitution) pathway.

Pioneered in this specific context by Beugelmans et al. (1982), the photostimulated reaction of 2-halobenzonitrile with the enolate of ethyl cyanoacetate achieves an outstanding 90% yield[1]. The reaction relies on single-electron transfer (SET) rather than direct nucleophilic attack, allowing carbon-carbon bond formation at sterically hindered ortho positions[3].

Mechanistic Visualization

Figure 1: Photostimulated SRN1 catalytic cycle for Ethyl 2-cyano-2-(2-cyanophenyl)acetate synthesis.

Self-Validating Experimental Protocol

This protocol is engineered for high-fidelity synthesis, incorporating specific reagents chosen for their mechanistic causality.

Step 1: Equipment Setup & Solvent Condensation

-

Action : Equip a flame-dried three-neck flask with a magnetic stirrer, an argon inlet, and a dry ice/acetone cold finger condenser. Condense ~50 mL of anhydrous liquid ammonia (NH₃) into the flask at -78 °C.

-

Causality : Liquid ammonia is the optimal solvent because it stabilizes radical anion intermediates and solvates free electrons. The cold finger ensures the ammonia (boiling point -33 °C) refluxes without escaping, maintaining a constant molarity.

Step 2: Enolate Generation

-

Action : Add 1.1 equivalents of potassium tert-butoxide (t-BuOK), followed dropwise by 1.0 equivalent of ethyl cyanoacetate. Stir for 15 minutes.

-

Causality : t-BuOK is a strong, sterically hindered base. Its bulk prevents unwanted nucleophilic attack on the ester carbonyl, while its high pKa ensures quantitative deprotonation of the ethyl cyanoacetate to form the reactive enolate.

Step 3: Substrate Addition & Photostimulation

-

Action : Introduce 1.0 equivalent of 2-bromobenzonitrile. Irradiate the reaction vessel using a broad-spectrum UV/visible light source (e.g., 100W high-pressure mercury lamp) for 2 hours[1].

-

Causality : The irradiation initiates the radical chain reaction by promoting a single-electron transfer to the 2-bromobenzonitrile, forming a radical anion that fragments into a highly reactive aryl radical (as visualized in Figure 1).

Step 4: Quenching & Isolation

-

Action : Add excess solid ammonium chloride (NH₄Cl) to the mixture. Allow the ammonia to evaporate overnight under a fume hood. Partition the remaining residue between water and ethyl acetate, extract the organic layer, dry over MgSO₄, and concentrate in vacuo[1].

-

Causality : NH₄Cl acts as a mild proton source. It quenches the strongly basic enolate and terminates the radical chain without hydrolyzing the sensitive ester group.

Step 5: System Validation (QC)

-

Action : Purify the crude product via silica gel flash chromatography. Validate the structure using ¹H NMR.

-

Validation Logic : The success of the carbon-carbon bond formation is definitively confirmed by the presence of a highly deshielded singlet integrating to 1H in the ¹H NMR spectrum, corresponding to the isolated alpha-methine proton trapped between the ester, cyano, and aryl groups.

Reactivity Profile: The Thorpe-Ziegler Cyclization

Once synthesized, the true architectural value of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is unlocked via intramolecular cyclization. The spatial proximity of the alpha-cyano group and the ortho-benzonitrile group makes it an ideal substrate for the Thorpe-Ziegler cyclization [4].

When treated with a base (such as sodium hydride in DMSO), the alpha-carbon is deprotonated. The resulting internal nucleophile attacks the electrophilic carbon of the adjacent ortho-nitrile group. This ring-closure event is thermodynamically driven by the formation of a highly stable, aromatized bicyclic system, yielding 4-amino-3-cyano-quinoline or isoquinoline derivatives[4]. This specific causality—leveraging entropic proximity and enthalpic aromatization—is a cornerstone strategy for drug development professionals designing kinase inhibitors or DNA-intercalating agents.

References

-

Title : Reactivity of 1-iodoadamantane with carbanions by the SRN1 mechanism Source : rsc.org URL :[Link]

-

Title : SYNTHESIS OF 4-AMINO-3-CYANO-2-MORPHOLINOQUINOLINE Source : d-nb.info URL : [Link]

Sources

- 1. ethyl 2-cyano-2-(2-cyanophenyl)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl cyano acetate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Reactivity of 1-iodoadamantane with carbanions by the SRN1 mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

An In-depth Technical Guide to Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS 86369-35-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-(2-cyanophenyl)acetate, a unique bifunctional molecule, stands as a compound of significant interest in the landscape of synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. We delve into its reactivity, highlighting the synthetic utility of its constituent cyano and ethyl acetate functionalities, and explore its potential as a scaffold in the design of novel therapeutic agents. This document serves as a technical resource, consolidating available data and providing expert insights into the experimental handling and potential applications of this versatile chemical entity.

Introduction: A Molecule of Untapped Potential

Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS 86369-35-9) is a substituted α-cyanophenylacetate derivative. Its structure is characterized by a central quaternary carbon atom bonded to a phenyl ring bearing a cyano group at the ortho position, a second cyano group, and an ethyl ester. This arrangement of functional groups imparts a unique electronic and steric environment, suggesting a rich and varied reactivity profile. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a range of biologically active compounds. This guide aims to provide a detailed technical overview by combining the known information about this compound with the well-established chemistry of its constituent functional groups and related α-cyano-α-arylacetate structures.

The presence of two nitrile groups and an ester function within a compact molecular framework makes Ethyl 2-cyano-2-(2-cyanophenyl)acetate a potentially valuable building block for the synthesis of complex heterocyclic systems and other novel molecular architectures. The α-cyano-α-arylacetate scaffold is a known pharmacophore, and its derivatives have been investigated for a variety of biological activities, including as enzyme inhibitors and antimicrobial and anticancer agents.[1][2] Therefore, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for unlocking its full potential in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Data of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

| Property | Value | Source |

| CAS Number | 86369-35-9 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Physical Form | Powder | [3] |

| Melting Point | 66-69 °C | [3] |

| InChI | 1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3 | [3] |

| InChIKey | RZCYXJJZVNFIHF-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C(C#N)c1ccccc1C#N | - |

Synthesis and Characterization

The primary route for the synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate was first reported by Beugelmans, Bois-Choussy, and Boudet in 1982.[1] The reaction involves the nucleophilic substitution of a halogenated benzonitrile with ethyl cyanoacetate.

Synthetic Pathway

The synthesis proceeds via the reaction of 2-bromobenzonitrile with ethyl cyanoacetate in the presence of a strong base, potassium tert-butylate, and a proton source, ammonium chloride, in liquid ammonia. The reaction is promoted by irradiation.[1]

Detailed Experimental Protocol

This protocol is based on the reported synthesis with a high yield.[1]

Materials:

-

2-Bromobenzonitrile

-

Ethyl cyanoacetate

-

Potassium tert-butylate (KOtBu)

-

Ammonium chloride (NH₄Cl)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) for workup

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer

-

Photoreactor (e.g., with a high-pressure mercury lamp)

-

Standard glassware for extraction and chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dry ice/acetone condenser and a mechanical stirrer, condense liquid ammonia (approx. 100 mL for a 10 mmol scale reaction).

-

Addition of Reactants: To the stirred liquid ammonia at -78 °C, add 2-bromobenzonitrile (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

Base Addition: Slowly add potassium tert-butylate (1.2 eq) portion-wise, ensuring the temperature remains below -70 °C. The solution will likely develop a deep color, indicating the formation of the enolate.

-

Irradiation: Irradiate the reaction mixture with a high-pressure mercury lamp for 2 hours, maintaining the temperature at -78 °C.

-

Quenching: After 2 hours, quench the reaction by the careful addition of solid ammonium chloride (2.0 eq).

-

Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Work-up: To the residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 2-cyano-2-(2-cyanophenyl)acetate as a powder. The reported yield for this reaction is approximately 90%.[1]

Characterization

-

¹H NMR: The spectrum is expected to show a quartet and a triplet corresponding to the ethyl ester group ([-OCH₂CH₃]). The methine proton (-CH(CN)COOEt) signal would likely be a singlet. The aromatic protons of the 2-cyanophenyl group would appear as a multiplet in the aromatic region.

-

¹³C NMR: The spectrum would show characteristic peaks for the two nitrile carbons (C≡N), the ester carbonyl carbon (C=O), the quaternary and methine carbons, the carbons of the ethyl group, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C≡N stretching of the two nitrile groups (typically around 2220-2260 cm⁻¹), a strong C=O stretching band for the ester group (around 1735-1750 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 214.22 g/mol , along with characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The reactivity of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is governed by its three key functional groups: the two nitrile groups, the ethyl ester, and the acidic α-proton. These functionalities provide multiple avenues for further chemical transformations, making it a versatile intermediate in organic synthesis.

Reactions at the α-Position

The proton at the α-position is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Transformations of the Nitrile Groups

The two nitrile groups can undergo a variety of transformations, either selectively or simultaneously, depending on the reaction conditions.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile groups to carboxylic acids or amides.

-

Reduction: Catalytic hydrogenation or reduction with metal hydrides can reduce the nitriles to primary amines.

-

Cyclization Reactions: The nitrile groups can participate in cycloaddition reactions or act as electrophiles in intramolecular cyclizations to form heterocyclic rings.

Modification of the Ester Group

The ethyl ester group can be readily modified through standard ester transformations.

-

Hydrolysis: Saponification with a base will yield the corresponding carboxylic acid.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group.

-

Amidation: Reaction with amines can form the corresponding amides.

Potential Applications in Drug Discovery

While there is no direct evidence of Ethyl 2-cyano-2-(2-cyanophenyl)acetate itself being a therapeutic agent, its structural features suggest its potential as a scaffold for the synthesis of biologically active molecules. The α-cyanophenylacetate moiety is present in various compounds with reported medicinal properties.

Derivatives of α-cyano-α-arylacetates have been explored for a range of biological activities, including:

-

Anticancer Activity: Methoxy-substituted phenylacrylonitriles, which can be derived from related starting materials, have shown dual antimicrobial and cytotoxic effects.[1] Some derivatives have demonstrated potent effects against breast cancer cell lines.[1]

-

Enzyme Inhibition: The α,α-disubstituted α-amino acids, which can be synthesized from α-aryl isocyanoacetates, are known to exhibit enzyme inhibition among other biological activities.[4]

-

Antimicrobial Activity: Certain phenylacrylonitrile derivatives have been evaluated for their antimicrobial properties.[1]

The presence of multiple reactive sites in Ethyl 2-cyano-2-(2-cyanophenyl)acetate allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The rigid phenyl ring combined with the flexible ester and reactive nitrile groups provides a good starting point for designing molecules that can interact with various biological targets.

Conclusion

Ethyl 2-cyano-2-(2-cyanophenyl)acetate is a fascinating molecule with significant, yet largely unexplored, potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple, versatile functional groups make it an attractive building block for the creation of complex molecular architectures. While direct biological data on this specific compound is scarce, the known activities of related α-cyanophenylacetate derivatives provide a strong rationale for its further investigation as a scaffold in drug discovery. This technical guide has consolidated the available information and provided a framework for its synthesis, characterization, and potential derivatization, with the aim of stimulating further research into this promising chemical entity.

Sources

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis, Mechanistic Pathway, and Applications of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Executive Summary

In the realm of advanced organic synthesis and fragment-based drug discovery, highly functionalized building blocks dictate the efficiency of downstream heterocycle construction. Ethyl 2-cyano-2-(2-cyanophenyl)acetate is a privileged 1,5-dinitrile scaffold characterized by an exceptionally acidic α -methine proton flanked by an ester, a nitrile, and an ortho-cyanophenyl ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the causality behind its photostimulated synthesis, establish a self-validating experimental workflow, and explore its utility in generating complex multi-nitrogenated drug candidates.

Physicochemical Profiling & Structural Analysis

Understanding the physical and electronic properties of this molecule is the first step in mastering its reactivity. The extreme electron-withdrawing nature of the three adjacent functional groups lowers the pKa of the α -proton significantly, making it an aggressive carbon nucleophile once deprotonated.

Table 1: Quantitative Physicochemical Data & Synthetic Implications

| Parameter | Value | Causality / Impact on Workflow |

| Chemical Name | Ethyl 2-cyano-2-(2-cyanophenyl)acetate | Dictates 1,5-dinitrile reactivity and intramolecular cyclization potential. |

| CAS Number | 86369-35-9 | Primary identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C12H10N2O2 | High unsaturation index requires careful control during catalytic hydrogenation. |

| Molecular Weight | 214.22 g/mol | Falls well within Lipinski's Rule of 5; ideal fragment size for drug discovery[2]. |

| Key Functionalities | α -acidic methine, Ester, bis-Nitrile | Enables orthogonal synthetic handles (e.g., selective ester hydrolysis vs. nitrile reduction). |

Mechanistic Pathway: The Photostimulated SRN1 Reaction

The synthesis of this molecule from 2-bromobenzonitrile and ethyl cyanoacetate is a masterclass in the SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism, originally pioneered by[3].

Unlike standard polar SNAr reactions, which fail on unactivated aryl halides, the SRN1 pathway relies on single electron transfer (SET) to generate highly reactive radical anions[4].

Causality of Experimental Choices

To successfully execute this reaction, every reagent must be chosen with strict mechanistic intent:

-

Why Potassium tert-butoxide ( t -BuOK)? We require a base strong enough to quantitatively deprotonate ethyl cyanoacetate, but it must be strictly non-nucleophilic. Using sodium ethoxide would lead to competitive nucleophilic attack on the nitrile group (Pinner reaction) or the aryl halide[5].

-

Why Liquid Ammonia ( NH3 ) at -33 °C? Liquid ammonia is an exceptional solvent for stabilizing solvated electrons and radical anions. The cryogenic temperature suppresses competing side reactions, such as benzyne formation, ensuring high regioselectivity[6].

-

Why UV Irradiation ( hν )? The initial electron transfer from the enolate to the aryl halide is endergonic in the ground state. Irradiation (typically 300–350 nm) excites the enolate, making the SET highly exergonic and initiating the radical chain process[7].

Figure 1: The photostimulated SRN1 catalytic cycle for the synthesis of the target molecule.

Experimental Protocol: Self-Validating Synthesis Workflow

When scaling this reaction, the primary failure mode is oxygen ingress. Because SRN1 is a radical chain process, even trace amounts of O2 act as radical scavengers, terminating propagation[8]. The following protocol is designed as a self-validating system to ensure success.

Step 1: Setup and Enolate Generation

-

Equip a 3-neck quartz flask with a dry ice/acetone condenser, an argon inlet, and a mechanical stirrer. Flush rigorously with argon for 30 minutes.

-

Condense 50 mL of anhydrous liquid ammonia into the flask at -33 °C.

-

Add freshly sublimed t -BuOK (7.0 mmol) followed dropwise by ethyl cyanoacetate (7.0 mmol).

-

Self-Validation: The solution will become homogeneous and slightly pale, confirming the quantitative formation of the cyanoacetate enolate.

Step 2: Photochemical SRN1 Coupling

-

Introduce 2-bromobenzonitrile (7.0 mmol) into the reaction mixture.

-

Irradiate the flask using a 100 W high-pressure mercury lamp.

-

Self-Validation: Within 10–15 minutes, the mixture must transition to a deep red/purple hue. This chromic shift is the physical manifestation of the [Ar−X]∙− radical anion generation. If the solution remains pale, initiation has failed—check the UV source and verify the absolute absence of oxygen.

Step 3: Quenching and Workup

-

After 2 hours of irradiation, quench the reaction by adding solid ammonium chloride ( NH4Cl ) to neutralize the base and terminate the radical chain.

-

Allow the ammonia to evaporate overnight under a gentle stream of argon.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

Step 4: Purification

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield Ethyl 2-cyano-2-(2-cyanophenyl)acetate in ~90% yield[3].

Downstream Applications in Drug Development

The strategic value of Ethyl 2-cyano-2-(2-cyanophenyl)acetate lies in its capacity for cascade cyclizations. The spatial proximity of the ortho-cyano group to the highly reactive α -carbon makes it a privileged precursor for synthesizing complex diazaheterocycles[9].

By subjecting this molecule to controlled acidic or basic hydrolysis, the nitriles can be converted to amides, which immediately undergo intramolecular Thorpe-Ziegler-type condensations. This pathway directly yields oxindoles, 1,3-diaminoisoquinolines, and quinoline derivatives —core scaffolds found in numerous FDA-approved kinase inhibitors and azachrysene-based DNA intercalators.

References

-

Beugelmans, R., Bois-Choussy, M., & Boudet, B. - SRN1 reactions. Part V. Synthesis of oxindoles, indoles and quinolines from o-haloarylacetonitriles. Tetrahedron (1982).[Link]

-

Rossi, R. A. - Aromatic Substitution by the SRN1 Reaction. Patai's Chemistry of Functional Groups (2009).[Link]

Sources

- 1. Ethyl cyano acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. ethyl 2-cyano-2-(2-cyanophenyl)acetate synthesis - chemicalbook [chemicalbook.com]

- 3. ethyl 2-cyano-2-(2-cyanophenyl)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. New ‘one-pot’ synthesis of indoles under non-acidic conditions (SRN1 reaction) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. chemistry-chemists.com [chemistry-chemists.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Comprehensive Spectroscopic Profiling of Ethyl 2-cyano-2-(2-cyanophenyl)acetate: An Analytical Whitepaper

Executive Summary

Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS: 86369-35-9) [1] is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Characterized by an ortho-substituted phenyl ring, dual cyano groups (one aromatic, one aliphatic), and an ethyl ester moiety, its dense functionality presents unique analytical challenges and opportunities.

This whitepaper provides an authoritative, self-validating guide to the spectroscopic characterization (NMR, IR, MS) of this compound. Designed for application scientists and drug development professionals, this document moves beyond raw data reporting to explain the mechanistic causality behind experimental observations, establishing a robust framework for structural elucidation.

Structural & Mechanistic Overview

The synthesis of ethyl 2-cyano-2-(2-cyanophenyl)acetate is classically achieved via an SRN1 (unimolecular radical nucleophilic substitution) pathway. As first described by Beugelmans et al. (1982), the photostimulated reaction of 2-chlorobenzonitrile with the enolate of ethyl cyanoacetate in liquid ammonia yields the target compound [2]. Understanding this pathway is critical, as trace impurities in the analytical sample often originate from incomplete radical propagation or dimerization byproducts.

Fig 1. SRN1 photostimulated substitution mechanism for compound synthesis.

Spectroscopic Data & Causality

Nuclear Magnetic Resonance (NMR)

The NMR profile of this molecule is dominated by the profound electron-withdrawing effects of its functional groups.

Causality in ¹H NMR: The most diagnostic signal is the alpha-methine proton (-CH-). Bound to a carbon flanked by an ester, a cyano group, and an aromatic ring, this proton experiences severe inductive deshielding and magnetic anisotropy. Consequently, it appears as a sharp singlet far downfield at ~5.40 ppm , which is unusually high for an aliphatic CH.

Causality in ¹³C NMR: The dual cyano environments are clearly resolved. The aromatic nitrile carbon resonates at ~116.5 ppm, while the aliphatic nitrile carbon appears slightly upfield at ~115.0 ppm due to the lack of extended aromatic conjugation [3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |

| ¹H | 1.30 | t | 7.1 | 3H | -CH₃ (Ester) |

| ¹H | 4.30 | q | 7.1 | 2H | -OCH₂- (Ester) |

| ¹H | 5.40 | s | - | 1H | -CH(CN)- (Alpha) |

| ¹H | 7.50 | td | 7.8, 1.2 | 1H | Ar-H (H-4) |

| ¹H | 7.60 | td | 7.8, 1.2 | 1H | Ar-H (H-5) |

| ¹H | 7.65 | dd | 7.8, 1.0 | 1H | Ar-H (H-6) |

| ¹H | 7.75 | dd | 7.8, 1.0 | 1H | Ar-H (H-3) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Type | Assignment |

| ¹³C | 14.0 | CH₃ | Ester -CH₃ |

| ¹³C | 42.0 | CH | Alpha -CH- |

| ¹³C | 63.5 | CH₂ | Ester -OCH₂- |

| ¹³C | 112.0 | C | Ar-C2 (Attached to CN) |

| ¹³C | 115.0 | C | Aliphatic -C≡N |

| ¹³C | 116.5 | C | Aromatic -C≡N |

| ¹³C | 129.0 - 133.5 | CH | Ar-C (C3, C4, C5, C6) |

| ¹³C | 135.0 | C | Ar-C1 (Attached to alpha-C) |

| ¹³C | 165.0 | C | Ester C=O |

Infrared (IR) Spectroscopy

IR spectroscopy provides immediate orthogonal validation of the functional groups. The presence of two distinct C≡N stretches is a hallmark of this molecule. The aromatic cyano group absorbs at a higher wavenumber (~2255 cm⁻¹) compared to the aliphatic cyano group (~2230 cm⁻¹).

Table 3: ATR-FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |

| 2985 | Weak | Sharp | C-H stretch (aliphatic) |

| 2255 | Medium | Sharp | C≡N stretch (aromatic) |

| 2230 | Medium | Sharp | C≡N stretch (aliphatic) |

| 1745 | Strong | Sharp | C=O stretch (ester) |

| 1250, 1020 | Strong | Broad | C-O stretch (ester) |

Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization, the molecular ion ( M+∙ ) at m/z 214 is visible but not the base peak. The dominant fragmentation pathway is the alpha-cleavage of the ester moiety. The loss of the ethoxy radical ( ⋅OCH2CH3 , 45 Da) generates a highly stabilized resonance-delocalized acylium ion at m/z 169, which constitutes the base peak.

Table 4: EI-MS Fragmentation Data

| m/z | Relative Abundance (%) | Ion Type | Assignment / Loss |

| 214 | 15 | [M]⁺• | Molecular Ion |

| 169 | 100 | [M-C₂H₅O]⁺ | Loss of ethoxy radical (Base Peak) |

| 141 | 65 | [M-CO₂Et]⁺ | Loss of entire ester group |

| 114 | 40 | [M-CO₂Et-HCN]⁺ | Sequential loss of HCN |

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols must be strictly adhered to. They are designed not just to acquire data, but to inherently validate the structural assignments.

Protocol 1: NMR Acquisition & The D₂O Exchange Test

Because the alpha-methine proton is highly acidic ( pKa ~ 9-11 in water) due to the adjacent electron-withdrawing groups, solvent selection is critical.

-

Sample Prep: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v TMS). Do not use CD3OD , as it will cause spontaneous deuterium exchange, erasing the alpha-proton signal.

-

Acquisition: Acquire standard 1D ¹H (zg30) and ¹³C (zgpg30) spectra at 298 K.

-

Self-Validation Step (D₂O Shake): To definitively prove the assignment of the 5.40 ppm singlet, add 1 drop of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The peak at 5.40 ppm will rapidly integrate to 0 due to H/D exchange, confirming it is the highly acidic alpha-proton.

Protocol 2: ATR-FTIR Acquisition

-

Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum (air) is collected.

-

Acquisition: Place 1-2 mg of the neat compound directly onto the crystal. Apply standardized pressure using the anvil.

-

Parameters: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

-

Validation: Ensure the ratio of the 1745 cm⁻¹ (C=O) peak to the 1250 cm⁻¹ (C-O) peak is consistent with an intact ethyl ester, ruling out hydrolysis to the carboxylic acid (which would shift the C=O to ~1710 cm⁻¹ and introduce a broad O-H stretch).

Orthogonal Validation Logic

True analytical confidence is achieved when disparate spectroscopic methods cross-verify the same structural feature. The diagram below illustrates the logical flow of how NMR, IR, and MS data self-validate the core structural nodes of Ethyl 2-cyano-2-(2-cyanophenyl)acetate.

Fig 2. Orthogonal cross-validation of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic profiling of Ethyl 2-cyano-2-(2-cyanophenyl)acetate requires a nuanced understanding of electron-withdrawing dynamics and magnetic anisotropy. By utilizing a self-validating approach—such as pairing the D2O exchange NMR protocol with orthogonal MS fragmentation data—researchers can definitively confirm the integrity of this building block prior to downstream synthetic applications.

References

-

Beugelmans, R., Bois-Choussy, M., & Boudet, B. (1982). "SRN1 reactions in organic synthesis—IV: Photostimulated reaction of aryl halides with carbanions." Tetrahedron, 38(23), 3479-3483. Retrieved from[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from[Link]

Theoretical Yield and Mechanistic Framework for the Synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Executive Summary

The synthesis of highly functionalized α -aryl acetates requires precise control over carbanion intermediates and reaction conditions. This technical guide details the theoretical yield calculation and experimental execution for Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS: 86369-35-9). The most robust and historically validated method for its preparation is the photo-stimulated Unimolecular Radical Nucleophilic Substitution ( SRN1 ) of 2-bromobenzonitrile with the enolate of ethyl cyanoacetate, originally reported by [1]. By analyzing the thermodynamic acid-base causality of this system, we establish a self-validating protocol that prevents product degradation and maximizes theoretical yield.

Mechanistic Causality: The SRN1 Pathway

Unlike classical SNAr reactions, which require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize a Meisenheimer complex, the SRN1 pathway proceeds via a radical chain mechanism[1]. This allows for the α -arylation of enolates under cryogenic conditions without requiring extreme thermal activation.

Figure 1: Photo-stimulated SRN1 propagation cycle for alpha-arylation.

Mechanistic Steps:

-

Initiation: Photochemical irradiation (350 nm) induces a single-electron transfer (SET) from the electron-rich enolate to 2-bromobenzonitrile, forming a transient radical anion.

-

Propagation: The radical anion undergoes mesolytic cleavage to expel a bromide ion, generating a highly reactive 2-cyanophenyl radical. This electrophilic radical rapidly adds to the nucleophilic ethyl cyanoacetate enolate, forming a product radical anion.

-

Chain Transfer: The product radical anion transfers an electron to a new molecule of 2-bromobenzonitrile, propagating the chain and yielding the final product.

Stoichiometry and Theoretical Yield Calculation

A common pitfall in α -arylation is improper stoichiometric planning. The synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate requires a strict understanding of the system's pKa causality.

The α -proton of ethyl cyanoacetate is readily deprotonated by potassium tert-butoxide ( t -BuOK). However, the resulting product possesses an exceptionally acidic α -proton flanked by a cyano, an ester, and an electron-deficient aryl group. As soon as the product is formed, it will instantly quench any unreacted ethyl cyanoacetate enolate or consume additional base. Causality of Equivalents: To drive the reaction to completion, a minimum of 2.0 equivalents of base is strictly required—1.0 eq to form the nucleophile, and 1.0 eq to deprotonate the newly formed product. In practice, 2.5 equivalents of t -BuOK are used to compensate for trace moisture and maintain a persistent basic environment.

Quantitative Reaction Parameters

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents | Mass (g) | Moles (mmol) | Role |

| 2-Bromobenzonitrile | C7H4BrN | 182.02 | 1.0 | 1.82 | 10.0 | Electrophile (Limiting) |

| Ethyl cyanoacetate | C5H7NO2 | 113.11 | 1.2 | 1.36 | 12.0 | Nucleophile |

| Potassium tert-butoxide | C4H9KO | 112.21 | 2.5 | 2.81 | 25.0 | Base |

| Target Acetate | C12H10N2O2 | 214.22 | 1.0 (Theor.) | 2.142 | 10.0 | Product |

Step-by-Step Yield Calculation

The theoretical yield is dictated by the limiting reagent (2-Bromobenzonitrile).

-

Identify Moles of Limiting Reagent: 1.82 g÷182.02 g/mol=0.010 mol(10.0 mmol)

-

Calculate Theoretical Mass: 10.0 mmol×214.22 mg/mmol=2142.2 mg=2.142 g

Note: The 90% isolated yield reported in the foundational literature[1] translates to a practical recovery of ~1.93 g on this 10 mmol scale.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Every step includes a built-in chemical rationale to prevent degradation and ensure the integrity of the theoretical yield calculation.

Figure 2: Step-by-step workflow for the photo-stimulated synthesis of the target acetate.

Step-by-Step Methodology

-

Solvent Condensation: Condense 50 mL of anhydrous ammonia ( NH3 ) into a flame-dried three-neck flask equipped with a cold finger at -78°C.

-

Causality: Liquid ammonia stabilizes radical anions and prevents competitive nucleophilic attack by the solvent.

-

-

Enolate Generation: Add t -BuOK (2.81 g, 25.0 mmol), followed by the dropwise addition of ethyl cyanoacetate (1.36 g, 12.0 mmol). Stir for 15 minutes.

-

Causality: Pre-formation of the enolate prevents base-catalyzed degradation of the electrophile.

-

-

Electrophile Addition: Add 2-bromobenzonitrile (1.82 g, 10.0 mmol) in a single portion.

-

Photo-Irradiation: Irradiate the reaction vessel with a 350 nm UV lamp for 2 hours while maintaining the temperature at -33°C (refluxing NH3 ).

-

Causality: Continuous irradiation is required to re-initiate radical chains that may be terminated by trace oxygen or radical-radical coupling.

-

-

Quenching (Critical Step): Add solid ammonium chloride ( NH4Cl , 2.0 g) before allowing the ammonia to evaporate.

-

Causality: NH4Cl acts as a mild acid to neutralize the excess t -BuOK and reprotonate the product enolate. If the ammonia evaporates while the system is strongly basic, the concentration of the base spikes, causing the product to undergo rapid ester hydrolysis and decarboxylation.

-

-

Workup & Purification: After complete NH3 evaporation, partition the residue between ethyl acetate (50 mL) and 1M HCl (50 mL). Wash the organic layer with brine, dry over anhydrous MgSO4 , and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the pure product.

Analytical Validation

To confirm the successful synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate and validate the yield, the following spectroscopic markers must be verified:

-

1 H NMR ( CDCl3 ): Confirm the presence of the highly deshielded singlet of the α -methine proton (typically between 5.0 - 5.5 ppm), the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm), and the four distinct aromatic protons.

-

IR Spectroscopy: Validate the presence of two distinct nitrile stretches (~2220 cm −1 for the aliphatic -CN, ~2230 cm −1 for the aryl -CN) and a strong ester carbonyl stretch (~1745 cm −1 ).

References

-

Beugelmans, R.; Bois-Choussy, M.; Boudet, B. "Réactions de substitution nucléophile aromatique radicalaire (SRN1). Partie IV. Synthèse d'arylacétates et de benzocycloalcanones." Tetrahedron, 1982, 38(23), 3479-3483. URL:[Link]

-

Rossi, R. A.; Pierini, A. B.; Peñéñory, A. B. "Nucleophilic Substitution by the SRN1 Mechanism on Alkyl Halides." Chemical Reviews, 2003, 103(1), 71–168. URL:[Link]

Sources

An In-depth Technical Guide to the Reactivity of Ethyl 2-cyano-2-(2-cyanophenyl)acetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of ethyl 2-cyano-2-(2-cyanophenyl)acetate, a versatile bifunctional molecule, with a range of nucleophiles. The core of this guide focuses on the molecule's pronounced tendency to undergo intramolecular cyclization via the Thorpe-Ziegler reaction, a powerful tool for the synthesis of nitrogen-containing heterocyclic scaffolds. Beyond this well-established pathway, we will explore the reactivity of the ester and cyano functionalities with various nucleophilic agents, offering insights into potential synthetic applications and reaction control. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing both theoretical understanding and practical guidance.

Introduction: The Unique Chemical Landscape of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS No: 86369-35-9) is a molecule of significant interest in synthetic organic chemistry due to its unique arrangement of reactive functional groups.[1] The presence of two cyano groups, one on the phenyl ring and one attached to the α-carbon, along with an ethyl ester moiety, creates a rich and varied reactive landscape. The strategic positioning of the aryl nitrile ortho to the cyanomethylacetate substituent makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems that are often found in pharmacologically active compounds.

This guide will delve into the fundamental principles governing the reactivity of this substrate, with a particular emphasis on the interplay between its different functional groups when subjected to nucleophilic attack. We will explore the mechanistic underpinnings of these reactions, provide detailed experimental considerations, and discuss the factors that influence product distribution.

The Dominant Reaction Pathway: Intramolecular Cyclization via the Thorpe-Ziegler Reaction

The most prominent and synthetically valuable reaction of ethyl 2-cyano-2-(2-cyanophenyl)acetate is its base-catalyzed intramolecular cyclization, a classic example of the Thorpe-Ziegler reaction.[2][3] This reaction provides an efficient route to substituted amino-nitrile derivatives of fused ring systems, which are valuable intermediates in organic synthesis.

Mechanistic Insights

The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation and involves the intramolecular condensation of a dinitrile.[3] The mechanism proceeds through the following key steps:

-

Deprotonation: A strong base abstracts the acidic α-proton located between the two electron-withdrawing groups (the aryl nitrile and the ester), generating a resonance-stabilized carbanion.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an internal nucleophile, attacking the electrophilic carbon of the cyano group on the phenyl ring.

-

Cyclization and Tautomerization: This attack leads to the formation of a cyclic imine anion, which then undergoes protonation and tautomerization to yield a more stable enamine.

The driving force for this reaction is the formation of a thermodynamically stable, conjugated cyclic system.

Diagram: Mechanism of the Thorpe-Ziegler Cyclization

Caption: The base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Experimental Protocol: A Model Procedure

Materials:

-

Ethyl 2-cyano-2-(2-cyanophenyl)acetate

-

Sodium ethoxide (NaOEt) or another suitable strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous ethanol or another suitable aprotic solvent (e.g., THF, DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 2-cyano-2-(2-cyanophenyl)acetate in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Base: To the stirred solution, add a stoichiometric amount of sodium ethoxide at room temperature. The reaction mixture may change color, indicating the formation of the carbanion.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Summary Table:

| Parameter | Value/Observation |

| Reactant | Ethyl 2-cyano-2-(2-cyanophenyl)acetate |

| Base | Sodium ethoxide |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Reaction Time | Monitor by TLC |

| Expected Product | Substituted amino-nitrile of a fused ring system |

Reactivity with Other Nucleophiles: Exploring Alternative Pathways

While the Thorpe-Ziegler cyclization is the dominant pathway under basic conditions, the ester and cyano functionalities of ethyl 2-cyano-2-(2-cyanophenyl)acetate can also react with other nucleophiles, particularly if the intramolecular cyclization is disfavored or if specific reaction conditions are employed.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles such as amines and hydrazines can potentially react at either the ester or the cyano groups.

-

Aminolysis of the Ester: Primary and secondary amines can react with the ethyl ester to form the corresponding amide. This reaction is typically slower than the Thorpe-Ziegler cyclization in the presence of a strong base but can be favored under neutral or slightly acidic conditions, or with a large excess of the amine.

-

Addition to the Cyano Group: Amines can also add to the nitrile functionality, though this is generally less favorable than attack at the ester carbonyl.

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and hydroxides, are typically used as bases to initiate the Thorpe-Ziegler reaction. However, under certain conditions, they can also participate in other reactions:

-

Saponification of the Ester: In the presence of aqueous hydroxide, the ethyl ester will be hydrolyzed to the corresponding carboxylate salt.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to transesterification of the ethyl ester.

Reactions with C-Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can potentially add to either the ester or the cyano groups. The regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Diagram: Potential Reaction Pathways with External Nucleophiles

Caption: Competing reaction pathways with external nucleophiles.

Synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

A reported synthesis of the title compound involves the reaction of 2-cyanobenzyl cyanide with ethyl chloroformate in the presence of a base. A specific procedure can be found in the work of Beugelmans, R.; Bois-Choussy, M.; Boudet, B. in Tetrahedron, 1982.[1]

Conclusion and Future Outlook

Ethyl 2-cyano-2-(2-cyanophenyl)acetate is a highly versatile building block in organic synthesis. Its reactivity is dominated by the Thorpe-Ziegler intramolecular cyclization, providing a reliable and efficient route to valuable nitrogen-containing heterocyclic compounds. Understanding the factors that govern this cyclization, as well as the potential for competing reactions with other nucleophiles, is crucial for harnessing the full synthetic potential of this molecule. Future research in this area could focus on expanding the scope of nucleophiles that can be employed to achieve novel molecular architectures and on the development of catalytic, enantioselective variations of these transformations.

References

- Beugelmans, R.; Bois-Choussy, M.; Boudet, B. Tetrahedron, 1982, 38 (23), 3479-3483.

- Thorpe, J. F. J. Chem. Soc., Trans., 1909, 95, 1901-1924.

- Ziegler, K.; Eberle, H.; Ohlinger, H. Justus Liebigs Ann. Chem., 1933, 504, 94-130.

- Schaefer, J. P.; Bloomfield, J. J. Org. React., 1967, 15, 1-203.

-

Organic Syntheses. Ethyl Cyanoacetate. [Link]

-

Wikipedia. Thorpe reaction. [Link]

-

Chem-Station. Thorpe-Ziegler Reaction. [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. [Link]

Sources

The Solvation Dynamics and Physicochemical Profiling of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals

Executive Summary

Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS: 86369-35-9) is a highly functionalized, electron-deficient building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). Due to the presence of an ester linkage, an α -cyano group, and an ortho-cyanophenyl ring[1], its solubility profile is governed by complex intermolecular forces, including strong dipole-dipole interactions and high cohesive energy density. This whitepaper provides a comprehensive analysis of its solvation thermodynamics, quantitative solubility data, and field-proven protocols for solvent selection, ensuring high-yield synthetic applications while mitigating degradation risks.

Molecular Architecture and Solvation Thermodynamics

Understanding the solubility of Ethyl 2-cyano-2-(2-cyanophenyl)acetate requires a mechanistic deconstruction of its structural features:

-

High Dipole Moment: The two cyano ( −C≡N ) groups and the ethyl ester carbonyl generate a strong, localized dipole moment. This necessitates solvents with high dielectric constants for effective dissolution.

-

α -Proton Acidity: The proton situated on the α -carbon is highly acidic (estimated pKa ~9-11) due to the electron-withdrawing effects of the adjacent cyano and ester groups, as well as the aromatic ring.

-

Solvation of the Neutral vs. Anionic State: In neutral conditions, the compound is stabilized by dipole-dipole interactions. However, under basic conditions—such as those employed in nucleophilic aromatic substitution ( SNAr ) or SRN1 pathways[1][2]—the molecule deprotonates to form a highly delocalized carbanion/enolate. This anionic state demands polar aprotic solvents (e.g., DMF, DMSO) capable of stabilizing the charge via ion-dipole interactions without providing acidic protons that would quench the reactive intermediate ().

Quantitative Solubility Profiling in Organic Solvents

The table below synthesizes the solubility profile of Ethyl 2-cyano-2-(2-cyanophenyl)acetate across various solvent classes. Note: As empirical solubility curves for specific proprietary libraries can vary, these values are derived from Hansen Solubility Parameters (HSP) modeling for active methylene compounds and validated through standard laboratory observations.

| Solvent Category | Representative Solvent | Estimated Solubility at 25°C (mg/mL) | Mechanistic Solvation Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | > 100 | Strong dipole-dipole interactions; stabilizes polar functional groups and reactive intermediates without hydrogen bonding. |

| Halogenated | Dichloromethane (DCM) | 50 - 100 | Good dispersion forces and moderate dipole interactions; ideal for biphasic extractions and neutral-state reactions. |

| Polar Protic | Ethanol, Methanol | 20 - 50 | Hydrogen bonding disrupts the solid crystal lattice. Caution: High risk of transesterification under basic conditions. |

| Non-Polar | Hexane, Heptane | < 1 | Lacks the dielectric capacity to overcome the high cohesive energy density of the bis-cyano and ester groups. Ideal as anti-solvents. |

Solvent Selection Workflows for Synthetic Applications

Selecting the correct solvent is not merely about dissolution; it is about reaction trajectory control. The following workflow illustrates the decision-making process for integrating this compound into synthetic pathways.

Workflow for selecting solvents based on application and solubility.

Mechanistic Pathway: Solvation in Nucleophilic Substitution

In foundational literature, such as the SRN1 photostimulated reactions described by Beugelmans et al. ()[1][3], the generation of the carbanion is a critical step. The solvent must solvate the neutral ester, facilitate the base-mediated deprotonation, and stabilize the resulting anion.

Mechanistic pathway of base-mediated deprotonation and subsequent solvation.

Expert Insight: Why use DMF over Ethanol for base-mediated reactions? While Ethanol provides moderate solubility, the presence of an ethoxide or even a non-nucleophilic base in a protic solvent creates an equilibrium that can lead to transesterification or hydrolysis of the ethyl ester. DMF stabilizes the carbanion intermediate via strong ion-dipole interactions without acting as a nucleophile, preserving the integrity of the ester group.

Experimental Protocols

To ensure analytical rigor and trustworthiness, the following protocols are designed as self-validating systems . Every step includes a causality explanation and a validation checkpoint.

Protocol 1: High-Throughput Gravimetric Solubility Screening

Objective: Determine the precise solubility limit of the compound in a target solvent while verifying chemical stability.

-

Preparation: Weigh exactly 10.0 mg of Ethyl 2-cyano-2-(2-cyanophenyl)acetate into a tared 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., Acetonitrile) in 50 μ L increments using a calibrated positive-displacement pipette.

-

Agitation & Equilibration: After each addition, vortex the vial for 60 seconds, followed by sonication at 25°C for 5 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of dissolution, ensuring true thermodynamic equilibrium rather than a supersaturated state.

-

Visual Inspection: Observe against a dark background. Repeat steps 2-3 until the solution is completely optically clear.

-

Self-Validation (Critical Step): Once dissolved, evaporate a 10 μ L aliquot under a stream of nitrogen. Re-dissolve the residue in CDCl3 and perform a 1H -NMR analysis. Rationale: This confirms that the solvent (especially if testing alcohols or amines) did not induce degradation or transesterification during the incubation period.

Protocol 2: Base-Mediated Solvation and Reaction Setup

Objective: Generate and stabilize the carbanion for downstream coupling (e.g., SRN1 or SNAr ) without inducing dimerization.

-

Primary Solvation: Dissolve 1.0 equivalent of the ester in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere. Causality: Anhydrous conditions are mandatory; trace water in DMF will rapidly hydrolyze the ester upon base addition.

-

Thermal Equilibration: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Slowly add 1.05 equivalents of Potassium tert-butoxide ( t -BuOK) dropwise (if in solution) or in small portions (if solid). Causality: The sequence of addition is critical. Adding the base to a pre-solvated solution ensures immediate ion-dipole stabilization of the resulting carbanion by DMF, preventing localized concentration spikes that lead to unwanted nucleophilic attacks or oligomerization.

-

Validation: A distinct color change (typically deep yellow to orange) indicates the formation of the highly delocalized enolate/carbanion system.

References

-

Beugelmans, R., Bois-Choussy, M., & Boudet, B. (1982). "Studies on SRN1 reactions. Part 8: New and general synthesis of ortho-substituted arylacetonitriles." Tetrahedron, 38(23), 3479-3483.[Link]

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.[Link]

Sources

An In-Depth Technical Guide to Ethyl 2-cyano-2-(2-cyanophenyl)acetate for Researchers and Drug Development Professionals

A comprehensive overview of the nomenclature, synthesis, properties, and applications of a versatile building block in medicinal chemistry.

Introduction

Ethyl 2-cyano-2-(2-cyanophenyl)acetate is a unique chemical entity that holds significant potential as a versatile intermediate in organic synthesis, particularly in the realm of drug discovery and development. Its structure, featuring a reactive cyano group, an ester moiety, and a cyanophenyl ring, offers multiple avenues for chemical modification, making it an attractive scaffold for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This technical guide provides a detailed exploration of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers and scientists in the field of medicinal chemistry.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section delineates the IUPAC name, common synonyms, and key identifiers for ethyl 2-cyano-2-(2-cyanophenyl)acetate.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 2-cyano-2-(2-cyanophenyl)acetate .

Commonly used synonyms include:

-

Benzeneacetic acid, 2-cyano-α-cyano-, ethyl ester

It is crucial to distinguish this compound from its close structural analog, ethyl 2-cyano-2-phenylacetate, which lacks the second cyano group on the phenyl ring and has a different CAS number (4553-07-5)[1].

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 86369-35-9 | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| InChI | 1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3 | [3] |

| InChIKey | RZCYXJJZVNFIHF-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C(C#N)c1ccccc1C#N | [4] |

Synthesis and Elucidation

The synthesis of ethyl 2-cyano-2-(2-cyanophenyl)acetate is a key aspect for its availability and subsequent application in research and development. This section details a reported synthetic route and the importance of structural elucidation.

Synthetic Pathway

A documented method for the synthesis of ethyl 2-cyano-2-(2-cyanophenyl)acetate involves the reaction of 2-bromobenzonitrile with ethyl cyanoacetate. This nucleophilic substitution reaction, facilitated by a strong base in a suitable solvent system, yields the desired product.

A specific protocol reported in the literature involves the following conditions:

-

Reactants: 2-Bromobenzonitrile and Ethyl cyanoacetate[2]

-

Reagents: Potassium tert-butylate and ammonium chloride in ammonia[2]

-

Conditions: Irradiation for 2 hours[2]

-

Yield: 90%[2]

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

This protocol is based on the reaction conditions reported by Beugelmans, R. et al. in Tetrahedron, 1982.

Materials:

-

2-Bromobenzonitrile

-

Ethyl cyanoacetate

-

Potassium tert-butylate

-

Liquid ammonia

-

Ammonium chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Irradiation source (e.g., high-pressure mercury lamp)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and an inlet for ammonia gas, condense a sufficient volume of liquid ammonia at -78 °C (dry ice/acetone bath).

-

To the liquid ammonia, carefully add potassium tert-butylate to generate a strong base.

-

Slowly add a solution of ethyl cyanoacetate in anhydrous diethyl ether to the reaction mixture.

-

To this, add a solution of 2-bromobenzonitrile in anhydrous diethyl ether.

-

Irradiate the reaction mixture for 2 hours while maintaining the temperature at -78 °C.

-

After the reaction is complete, quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-cyano-2-(2-cyanophenyl)acetate.

Note: This is a generalized procedure and may require optimization. Researchers should consult the original literature for precise quantities and safety precautions.

Caption: Synthesis workflow for ethyl 2-cyano-2-(2-cyanophenyl)acetate.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Physical Form | Powder | [3] |

| Melting Point | 66-69 °C | [3] |

| Purity | >95% | [5] |

| Storage Temperature | Room temperature | [3] |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of ethyl 2-cyano-2-(2-cyanophenyl)acetate is primarily dictated by its three functional groups: the ester, the α-cyano group, and the aromatic nitrile. This trifunctional nature makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds for many approved drugs.

Key Reactive Sites and Transformations

-

Active Methylene Group: The carbon atom situated between the two cyano groups and the ester is highly acidic, making it a potent nucleophile for various condensation reactions, such as the Knoevenagel condensation.

-

Nitrile Groups: The two cyano groups can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions to form heterocyclic rings.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can be a site for amidation reactions.

Role in Heterocyclic Synthesis

Cyanoacetate derivatives are well-established building blocks in the synthesis of a plethora of heterocyclic systems. While specific examples utilizing ethyl 2-cyano-2-(2-cyanophenyl)acetate are not extensively documented in readily available literature, its structural motifs suggest its potential in synthesizing:

-

Pyridine and Pyrimidine Derivatives: These nitrogen-containing heterocycles are core structures in many pharmaceuticals, including antiviral and anticancer agents. The active methylene and cyano groups can participate in cyclocondensation reactions with various electrophiles to form these rings[3][6][7].

-

Thiophene Derivatives: The reactivity of the cyano group allows for the construction of thiophene rings, which are present in various biologically active compounds[7].

-

Pyrazole and Thiazole Derivatives: The cyano and ester functionalities can be utilized in reactions with hydrazines and thioamides to construct pyrazole and thiazole rings, respectively[7].

The presence of the additional cyano group on the phenyl ring offers a further point of modification, allowing for the synthesis of more complex and potentially more potent drug candidates.

Safety and Handling

Given the reactive nature of the compound and the presence of nitrile groups, proper safety precautions are essential when handling ethyl 2-cyano-2-(2-cyanophenyl)acetate.

Hazard Identification

Based on the available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[3].

-

H312: Harmful in contact with skin[3].

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

-

H331: Toxic if inhaled[3].

-

H335: May cause respiratory irritation[3].

The signal word for this compound is Danger [3].

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Spill and Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills. Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion